7-(Piperidin-4-yl)-1H-indole
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Overview
Description
7-(Piperidin-4-yl)-1H-indole: is a heterocyclic compound that features an indole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with piperidine derivatives. For instance, the reaction of 1H-indole with 4-piperidone under acidic or basic conditions can yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of high-throughput screening methods can also optimize the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated derivatives with nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted indoles, reduced piperidine derivatives, and oxidized ketones or carboxylic acids .
Scientific Research Applications
7-(Piperidin-4-yl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-3,6,9-10,14-15H,4-5,7-8H2 |
InChI Key |
IJZGMCFCBMRPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
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